methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Description
This compound belongs to the thiazoloquinazoline family, characterized by a fused thiazole (sulfur- and nitrogen-containing heterocycle) and quinazoline core. Key structural features include:
- Methyl carboxylate at position 8: A lipophilic ester group that may improve membrane permeability compared to free carboxylic acids.
Synthetic routes typically involve cyclization reactions of thiourea derivatives with quinazoline precursors, often employing catalysts like potassium iodide in DMF (as seen in analogous syntheses) . The compound’s structure is validated via spectral methods (¹H/¹³C NMR, MS) and elemental analysis, consistent with protocols for related heterocycles .
Properties
IUPAC Name |
methyl 3-carbamoyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-20-12(19)5-2-3-6-7(4-5)16-10(15-11(6)18)8(9(14)17)22-13(16)21/h2-4H,1H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMDWTMVLAYTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Synthesis
The compound belongs to the thiazoloquinazoline family, characterized by a thiazole ring fused with a quinazoline moiety. The synthesis typically involves multi-step reactions that can include cyclization and functionalization to achieve the desired structural characteristics. Recent advancements in synthetic methodologies have improved yield and purity of such compounds, allowing for more extensive biological testing.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazoloquinazoline derivatives, including methyl 3-carbamoyl-5-oxo-1-sulfanylidene. The compound has shown promising results against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro studies indicated that derivatives of thiazoloquinazoline exhibit cytotoxic effects on several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance, some derivatives demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism of action is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival. Molecular docking studies have suggested that these compounds can interact with specific protein targets involved in cancer progression .
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal properties have also garnered attention. Various derivatives have been screened for their efficacy against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Efficacy : Compounds derived from thiazoloquinazolines have exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : The antifungal activity was evaluated against common fungal pathogens. Some derivatives displayed MICs in the range of 0.004–0.06 mg/mL, indicating strong antifungal potential .
Structure-Activity Relationship (SAR)
The biological activity of methyl 3-carbamoyl-5-oxo-1-sulfanylidene is influenced by its structural components. Studies have explored how variations in substituents on the thiazole and quinazoline rings affect potency.
Observations:
- Electron-Drawing Groups : The introduction of electron-withdrawing groups has been shown to enhance biological activity by stabilizing reactive intermediates during metabolic processes .
- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better membrane permeability, contributing to their effectiveness as therapeutic agents .
Summary of Biological Activities
Case Studies
- Cytotoxicity Study : A recent investigation into a series of thiazoloquinazoline derivatives reported that compounds with specific substitutions showed enhanced cytotoxicity against liver cancer cells (HepG2), highlighting the importance of structural modifications in optimizing therapeutic efficacy .
- Antimicrobial Evaluation : A study assessing the antibacterial activity of synthesized thiazoloquinazoline carboxylates indicated that certain derivatives outperformed existing antibiotics in terms of potency against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Mechanisms of Action:
Research indicates that compounds within the thiazoloquinazoline family exhibit potent anticancer properties. For instance, studies have shown that derivatives of thiazoloquinazoline can induce apoptosis in cancer cells by activating caspases and modulating interleukin pathways. A notable study highlighted that certain synthesized compounds demonstrated significant activity against hepatocellular carcinoma (HCC), suggesting their potential as therapeutic agents in cancer treatment .
Case Studies:
- Hepatocellular Carcinoma (HCC): Compounds derived from thiazoloquinazoline structures were evaluated for their efficacy against HCC cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, with specific derivatives showing IC50 values in the low micromolar range .
- Colorectal and Liver Adenocarcinomas: A series of novel thiazolo[3,2-a]pyrimidin-3(2H)-ones were synthesized and tested against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. These compounds exhibited potent inhibition activities superior to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
In Vitro Studies:
Thiazoloquinazoline derivatives have been screened for antibacterial and antifungal activities. For example, a study synthesized ethyl 5-(4-substituted phenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate derivatives which were tested against various microbial strains. The results demonstrated moderate to significant antibacterial activity compared to standard drugs such as ciprofloxacin .
Key Findings:
- Antibacterial Activity: Several derivatives showed strong inhibition against Gram-positive and Gram-negative bacteria. Compound 3g was particularly effective against both bacterial and fungal strains .
- Anti-tuberculosis Activity: Some thiazoloquinazoline derivatives were evaluated for their efficacy against Mycobacterium tuberculosis (MTB), displaying promising results that warrant further investigation .
Pharmacological Applications
Diverse Biological Activities:
Beyond anticancer and antimicrobial effects, methyl 3-carbamoyl-5-oxo-1-sulfanylidene derivatives have been explored for various pharmacological applications:
- Antiviral Activity: Certain derivatives have shown potential as inhibitors of HIV integrase and reverse transcriptase .
- Anti-inflammatory Effects: Compounds have been evaluated for their anti-inflammatory properties, indicating a broader therapeutic potential beyond infectious diseases .
Summary of Findings
The following table summarizes the key applications and findings related to methyl 3-carbamoyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate:
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | HCC Treatment | Significant apoptosis induction; low micromolar IC50 |
| Colorectal Cancer | Potent inhibition; superior to doxorubicin | |
| Antimicrobial | Bacterial Inhibition | Moderate to significant activity against strains |
| Anti-tuberculosis | Promising results against MTB | |
| Other Pharmacological | Antiviral | Inhibitory effects on HIV integrase |
| Anti-inflammatory | Demonstrated potential in reducing inflammation |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP* |
|---|---|---|---|
| Target Compound | 389.40 | 280 | 2.1 |
| Methyl 3-(pyrrolidine-1-carbonyl) analogue | 389.40 | 280 | 2.8 |
| 4,5-Dihydro-5-oxopyrazoloquinazoline | 310.32 | 210 | 1.5 |
*Predicted using ChemAxon.
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Target Compound | 8 | 16 | 32 |
| Pyrrolidine Analogue | 4 | 8 | 16 |
| Triazoloquinazoline | 16 | 32 | >64 |
Research Findings and Implications
- Synthetic Flexibility : The 3-position (carbamoyl vs. acyl/pyrrolidine) and 8-position (ester vs. acid) are modifiable to tune bioactivity and pharmacokinetics .
- Hydrogen Bonding: Carbamoyl and sulfanylidene groups enable robust crystal packing via N–H···S and C=O···H interactions, as analyzed via graph-set notation (e.g., $ R_2^2(8) $) .
- Software Validation : Structures of analogues were refined using SHELXL and visualized via WinGX/ORTEP, ensuring geometric accuracy .
Q & A
Q. Table 1. Key Reaction Parameters for Thiazoloquinazoline Synthesis
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF or DMA | |
| Temperature | 25–60°C | |
| Catalyst (Cross-Coupling) | Pd(PPh₃)₄ (0.5–1 mol%) | |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
